molecular formula C10H14O3 B1211946 1,2-Dimethoxy-4-(methoxymethyl)benzene CAS No. 3840-28-6

1,2-Dimethoxy-4-(methoxymethyl)benzene

Cat. No.: B1211946
CAS No.: 3840-28-6
M. Wt: 182.22 g/mol
InChI Key: YXXOJIJNHQBMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethoxy-4-(methoxymethyl)benzene: is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.2164 g/mol . It is also known by other names such as veratryl methyl ether and methyl 3,4-dimethoxybenzyl ether . This compound is characterized by the presence of two methoxy groups and one methoxymethyl group attached to a benzene ring, making it a derivative of dimethoxybenzene.

Safety and Hazards

The safety data sheet for a similar compound, 1,2-Dimethoxybenzene, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment and ensure good ventilation when handling such compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Dimethoxy-4-(methoxymethyl)benzene can be synthesized through various methods. One common method involves the etherification of 3,4-dimethoxybenzyl chloride with methanol in the presence of a base such as sodium hydroxide . The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the chloromethylation of veratrole (1,2-dimethoxybenzene) followed by methoxylation . This process requires careful control of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

1,2-Dimethoxy-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Hydroxymethyl derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Comparison with Similar Compounds

Uniqueness:

1,2-Dimethoxy-4-(methoxymethyl)benzene is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1,2-dimethoxy-4-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-11-7-8-4-5-9(12-2)10(6-8)13-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXOJIJNHQBMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191740
Record name Benzene, 1,2-dimethoxy-4-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3840-28-6
Record name 1,2-Dimethoxy-4-(methoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3840-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dimethoxy-4-(methoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003840286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dimethoxy-4-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimethoxy-4-(methoxymethyl)benzene
Reactant of Route 2
Reactant of Route 2
1,2-Dimethoxy-4-(methoxymethyl)benzene
Reactant of Route 3
Reactant of Route 3
1,2-Dimethoxy-4-(methoxymethyl)benzene
Reactant of Route 4
Reactant of Route 4
1,2-Dimethoxy-4-(methoxymethyl)benzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,2-Dimethoxy-4-(methoxymethyl)benzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,2-Dimethoxy-4-(methoxymethyl)benzene
Customer
Q & A

Q1: What is the significance of 1,2-Dimethoxy-4-(methoxymethyl)benzene formation in the context of lignin valorization?

A1: this compound is not a direct lignin degradation product. Instead, it arises during the catalytic upgrading of veratryl alcohol (VA), a lignin model compound. When the reaction is performed in methanol using a ruthenium catalyst under an argon atmosphere (inert conditions), this compound becomes the dominant product. [] This highlights the importance of solvent choice and reaction conditions in controlling product selectivity during catalytic lignin depolymerization and upgrading. Formation of this compound under these conditions suggests that methanol acts as a protecting group, preventing the oxidation of the hydroxyl group in VA to form veratraldehyde. []

Q2: Which catalyst was identified as the most effective for veratryl alcohol oxidation, and how did its performance compare to other catalysts tested?

A2: Ruthenium supported on γ-alumina (Ru/Al2O3) demonstrated the highest catalytic activity for veratryl alcohol oxidation to veratraldehyde. [] This catalyst, specifically when prepared using ruthenium (IV) oxide hydrate, achieved an 89% yield of veratraldehyde in water at 160°C and 5 bar air pressure after 8 hours. [] Other transition metals (Mn, Co, Cu, and Ag) supported on Al2O3 were evaluated under the same conditions but exhibited significantly lower activities compared to Ru/Al2O3. [] This highlights the superior performance of ruthenium-based catalysts for this specific oxidation reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.